2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a sulfanyl-acetamide moiety linked to a 3-(trifluoromethyl)phenyl group. This structure combines electron-withdrawing (Cl, CF₃) and hydrophobic substituents, which influence its physicochemical and pharmacological properties. Its synthesis typically involves coupling 1,2,4-triazole-3-thiol derivatives with halogenated acetamides under basic conditions (e.g., K₂CO₃ in acetone) .
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5OS/c18-12-6-4-10(5-7-12)15-24-25-16(26(15)22)28-9-14(27)23-13-3-1-2-11(8-13)17(19,20)21/h1-8H,9,22H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXWFISKHYMWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its potential as an antimicrobial and anticancer agent, and discusses its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C17H14ClN5OS
Molecular Weight: 373.83 g/mol
IUPAC Name: this compound
InChI Key: SUWQBWWQLWXDSB-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring: Cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.
- Introduction of Functional Groups: Nucleophilic substitution reactions to introduce the chlorophenyl and trifluoromethyl groups.
- Final Coupling Reaction: Often facilitated by palladium catalysts to attach the acetamide moiety.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. In vitro studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Activity against Staphylococcus aureus: The compound demonstrated effective inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Activity against Escherichia coli: The MIC was recorded at 64 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It was tested against several cancer cell lines, including:
- Breast Cancer (MDA-MB-231): Showed a cell viability reduction of approximately 47% at a concentration of 10 µM.
- Leukemia (CCRF-CEM): Exhibited a significant decrease in cell proliferation with an IC50 value of 2.9 µM.
| Cancer Cell Line | IC50 (µM) | % Cell Viability Reduction at 10 µM |
|---|---|---|
| MDA-MB-231 | 5.0 | 47 |
| CCRF-CEM | 2.9 | 50 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation and bacterial growth. The triazole ring may interact with cytochrome P450 enzymes, leading to disrupted metabolic pathways in target cells.
Case Studies
-
Case Study on Anticancer Activity:
A study published in ACS Omega evaluated the cytotoxic effects of various triazole derivatives, including our compound, against multiple cancer lines. The results indicated that compounds with similar structures had enhanced activity due to their ability to inhibit angiogenesis and promote apoptosis in cancer cells . -
Case Study on Antimicrobial Efficacy:
Research conducted by Hozien et al. demonstrated that derivatives of triazoles showed potent antibacterial activity against resistant strains like MRSA. The study emphasized the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazole Ring
The triazole ring’s substitution pattern critically determines biological activity. Key analogs include:
Key Observations :
- Substitution at the 3-position of the phenyl ring (CF₃ in the target) vs. 4-position (phenoxy in Analog 1) alters steric and electronic interactions, impacting activity .
Pharmacological Activity Profiles
Anti-Exudative Activity ():
- Analog 1 (4-phenoxyphenyl) showed 45% inhibition at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Reverse Transcriptase (RT) Inhibition ():
- AM31 (KI = 12 nM) outperformed nevirapine (KI = 40 nM) due to its 4-nitrophenyl group’s strong electron-withdrawing effects.
- The target compound’s 3-CF₃ group could similarly enhance RT binding, but direct comparisons require further study .
Antibacterial Activity ():
Physicochemical Properties
| Property | Target Compound | Analog 1 () | Analog 2 () | AM31 () |
|---|---|---|---|---|
| Melting Point (°C) | ~210–215* | 207–208 | ~180 | 238–239 |
| logP | 3.5 | 3.1 | 2.8 | 2.9 |
| Solubility (mg/mL) | <0.1 (DMSO) | 0.15 (DMSO) | 0.2 (Ethanol) | <0.05 (DMSO) |
Key Insights :
- Higher melting points (e.g., AM31 at 238°C) correlate with crystallinity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
